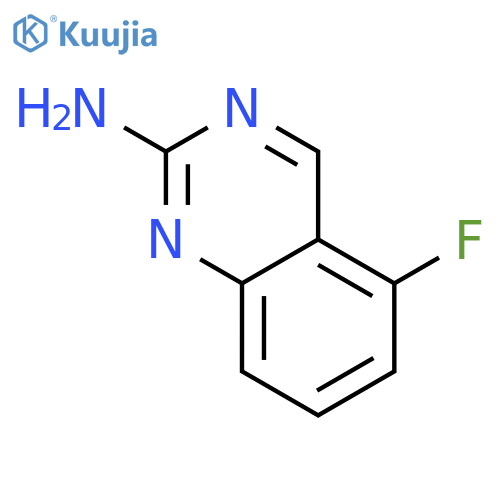

Cas no 190273-81-5 (5-Fluoroquinazolin-2-amine)

5-Fluoroquinazolin-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-Fluoroquinazolin-2-amine

- 2-Amino-5-fluoroquinazoline

- 2-Quinazolinamine,5-fluoro-

- 5-Fluoro-quinazolin-2-ylamine

- 2-Quinazolinamine,5-fluoro-(9CI)

- FCH880104

- SY224207

- PC430547

- AX8070451

- A924536

- 2-Quinazolinamine, 5-fluoro-

- CS-0155650

- 5-Fluoroquinazolin-2-amin

- BP-20078

- MFCD09998881

- AC5050

- AKOS006302407

- AS-59317

- FT-0751369

- 190273-81-5

- DTXSID40440648

- SCHEMBL558627

- DB-081916

-

- MDL: MFCD09998881

- インチ: 1S/C8H6FN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)

- InChIKey: NXHNWFRDSLYMON-UHFFFAOYSA-N

- ほほえんだ: FC1=C([H])C([H])=C([H])C2C1=C([H])N=C(N([H])[H])N=2

計算された属性

- せいみつぶんしりょう: 163.05500

- どういたいしつりょう: 163.05457537g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 1.401

- ふってん: 373.659 ℃ at 760 mmHg

- フラッシュポイント: 179.783°C

- 屈折率: 1.69

- PSA: 51.80000

- LogP: 1.93230

5-Fluoroquinazolin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB532546-1 g |

5-Fluoro-quinazolin-2-ylamine |

190273-81-5 | 1g |

€551.00 | 2023-07-11 | ||

| Chemenu | CM142438-250mg |

5-fluoroquinazolin-2-amine |

190273-81-5 | 95% | 250mg |

$*** | 2023-03-30 | |

| Apollo Scientific | PC430547-500mg |

5-Fluoroquinazolin-2-amine |

190273-81-5 | 500mg |

£238.00 | 2024-05-24 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X32435-250mg |

5-Fluoroquinazolin-2-amine |

190273-81-5 | 95% | 250mg |

¥1296.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IJ932-50mg |

5-Fluoroquinazolin-2-amine |

190273-81-5 | 95+% | 50mg |

486.0CNY | 2021-07-17 | |

| ChemScence | CS-0155650-1g |

5-Fluoroquinazolin-2-amine |

190273-81-5 | 1g |

$412.0 | 2022-04-27 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IJ932-250mg |

5-Fluoroquinazolin-2-amine |

190273-81-5 | 95+% | 250mg |

1842CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D747078-1g |

2-Quinazolinamine, 5-fluoro- |

190273-81-5 | 95+% | 1g |

$475 | 2025-02-20 | |

| Ambeed | A302984-1g |

5-Fluoroquinazolin-2-amine |

190273-81-5 | 95% | 1g |

$449.0 | 2025-02-26 | |

| eNovation Chemicals LLC | D747078-1g |

2-Quinazolinamine, 5-fluoro- |

190273-81-5 | 95+% | 1g |

$475 | 2025-02-21 |

5-Fluoroquinazolin-2-amine 関連文献

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

5-Fluoroquinazolin-2-amineに関する追加情報

Recent Advances in the Study of 5-Fluoroquinazolin-2-amine (CAS: 190273-81-5) and Its Applications in Chemical Biology and Medicine

The compound 5-Fluoroquinazolin-2-amine (CAS: 190273-81-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug development. This heterocyclic compound, characterized by a quinazoline core substituted with a fluorine atom at the 5-position and an amino group at the 2-position, exhibits promising pharmacological properties. Recent studies have explored its role as a kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR) family, which is implicated in various cancers. The unique structural features of 5-Fluoroquinazolin-2-amine enable it to interact selectively with specific kinase domains, making it a valuable candidate for targeted cancer therapies.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthesis and biological evaluation of 5-Fluoroquinazolin-2-amine derivatives as potent EGFR inhibitors. The study employed a combination of computational docking and in vitro assays to identify the most promising candidates. Results demonstrated that certain derivatives exhibited nanomolar inhibitory activity against EGFR-TK (tyrosine kinase), with notable selectivity over other kinases. Furthermore, these compounds showed significant antiproliferative effects in non-small cell lung cancer (NSCLC) cell lines, suggesting their potential as lead compounds for further preclinical development. The study also highlighted the importance of the fluorine substitution in enhancing binding affinity and metabolic stability, underscoring the compound's utility in drug design.

Another recent advancement involves the application of 5-Fluoroquinazolin-2-amine in the development of fluorescent probes for biological imaging. A 2022 study in Chemical Communications reported the synthesis of a novel quinazoline-based fluorescent probe derived from 5-Fluoroquinazolin-2-amine. This probe demonstrated high selectivity for detecting reactive oxygen species (ROS) in live cells, providing a valuable tool for studying oxidative stress-related diseases. The probe's excellent photostability and low cytotoxicity make it suitable for long-term imaging applications, opening new avenues for diagnostic and therapeutic research.

Beyond its applications in oncology and imaging, 5-Fluoroquinazolin-2-amine has also been explored as a building block for antimicrobial agents. A 2023 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of quinazoline derivatives with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed the enhanced activity to the fluorine atom's electron-withdrawing effects, which improved the compounds' interaction with bacterial targets. These findings highlight the compound's potential in addressing the growing challenge of antibiotic resistance.

In conclusion, recent research on 5-Fluoroquinazolin-2-amine (CAS: 190273-81-5) underscores its versatility and promise in chemical biology and medicine. From its role as a kinase inhibitor in cancer therapy to its applications in imaging and antimicrobial development, this compound continues to inspire innovative research. Future studies are expected to further elucidate its mechanisms of action and optimize its derivatives for clinical translation, solidifying its position as a key player in drug discovery.

190273-81-5 (5-Fluoroquinazolin-2-amine) 関連製品

- 20028-72-2(6-fluoroquinazolin-2-amine)

- 190274-01-2(7-Fluoroquinazolin-2-amine)

- 1023816-04-7(2-methyl-5-nitroquinoline-8-thiol)

- 1869422-27-4(2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide)

- 1805758-76-2(1-Bromo-1-(4-(difluoromethoxy)-3-methylphenyl)propan-2-one)

- 1208076-85-0(4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride)

- 174092-82-1(2,3-Dihydro-6-isocyano-1,4-benzodioxine)

- 2228185-19-9(O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine)

- 1514805-06-1(3-(3-chlorophenyl)methylazetidin-3-ol)

- 2248358-65-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate)